molecular formula C11H14N2O2 B8327137 Ethyl 5,6,7,8-tetrahydroquinoxaline-2-carboxylate

Ethyl 5,6,7,8-tetrahydroquinoxaline-2-carboxylate

Cat. No.: B8327137
M. Wt: 206.24 g/mol
InChI Key: KDZAVMTZVGVIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5,6,7,8-tetrahydroquinoxaline-2-carboxylate is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 5,6,7,8-tetrahydroquinoxaline-2-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-2-15-11(14)10-7-12-8-5-3-4-6-9(8)13-10/h7H,2-6H2,1H3

InChI Key

KDZAVMTZVGVIBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2CCCCC2=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.0 g of monoethyl oxalate in 14 mL of dichloromethane, 0.47 g of 5,6,7,8-tetrahydroquinoxaline, 91 μL of concentrated sulfuric acid, 1.7 g of sodium persulfate, and a suspension of 60 mg of silver nitrate in 14 mL of water were added, and the mixture was heated under reflux while stirring for 1 hour 30 minutes. To the reaction mixture, 1.7 g of sodium persulfate and 60 mg of silver nitrate were further added, and the mixture was heated under reflux for 1 hour 50 minutes. The reaction mixture was charged with chloroform and adjusted to pH 7.5 with a saturated aqueous sodium hydrogen carbonate solution, the insoluble substance was filtered off, and the organic layer was separated. The organic layer was washed with a saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The resultant residue was purified by flash silica gel column chromatography using gradient elution with hexane:ethyl acetate=90:10 to 67:33 to obtain 0.16 g of ethyl 5,6,7,8-tetrahydroquinoxaline-2-carboxylate as a yellow oily substance.
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0.47 g
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1.7 g
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14 mL
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14 mL
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60 mg
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1.7 g
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60 mg
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